Lithium;6-tert-butylpiperidine-3-carboxylate
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Overview
Description
Lithium;6-tert-butylpiperidine-3-carboxylate: is a chemical compound with the molecular formula C10H19NO2Li. It is a lithium salt of 6-tert-butylpiperidine-3-carboxylic acid. This compound is used in various scientific research applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Lithium;6-tert-butylpiperidine-3-carboxylate typically involves the reaction of 6-tert-butylpiperidine-3-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Lithium;6-tert-butylpiperidine-3-carboxylate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various cationic reagents depending on the desired substitution.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce the corresponding alcohol .
Scientific Research Applications
Chemistry: : Lithium;6-tert-butylpiperidine-3-carboxylate is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic pathways .
Biology: : In biological research, this compound is used to study the effects of lithium ions on biological systems. It serves as a model compound to understand lithium’s role in various biochemical processes .
Medicine: : While not directly used as a drug, this compound is employed in medicinal chemistry research to develop new lithium-based therapeutic agents .
Industry: : In the industrial sector, this compound is used in the development of new catalysts and materials due to its unique chemical properties .
Mechanism of Action
The mechanism by which Lithium;6-tert-butylpiperidine-3-carboxylate exerts its effects is primarily through the lithium ion. Lithium ions can interact with various molecular targets, including enzymes and receptors, altering their activity. This interaction can modulate biochemical pathways, leading to the observed effects of the compound .
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt used for similar therapeutic purposes.
Lithium orotate: Used in dietary supplements for its potential mood-stabilizing effects.
Uniqueness: : Lithium;6-tert-butylpiperidine-3-carboxylate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other lithium salts. This uniqueness makes it valuable in specialized research applications .
Properties
IUPAC Name |
lithium;6-tert-butylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.Li/c1-10(2,3)8-5-4-7(6-11-8)9(12)13;/h7-8,11H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXJJQXUQOVZBL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C1CCC(CN1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18LiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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